2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine
CAS No.: 2095863-27-5
Cat. No.: VC11552378
Molecular Formula: C6H4ClN3S
Molecular Weight: 185.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine - 2095863-27-5](/images/no_structure.jpg)
Specification
CAS No. | 2095863-27-5 |
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Molecular Formula | C6H4ClN3S |
Molecular Weight | 185.64 g/mol |
IUPAC Name | 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine |
Standard InChI | InChI=1S/C6H4ClN3S/c1-3-2-8-4-5(9-3)11-6(7)10-4/h2H,1H3 |
Standard InChI Key | PEEMIMJYGJVDQH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C2C(=N1)SC(=N2)Cl |
Introduction
Structural and Nomenclature Characteristics of 2-Chloro-6-methyl- thiazolo[4,5-b]pyrazine
The compound’s systematic name, 2-chloro-6-methyl- thiazolo[4,5-b]pyrazine, reflects its fused bicyclic architecture. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is annulated with a pyrazine ring (a six-membered diazine), with substituents at the 2- and 6-positions. This arrangement creates a planar, aromatic system that influences both electronic properties and intermolecular interactions .
Key structural features include:
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Chlorine at Position 2: Enhances electrophilicity and serves as a site for nucleophilic substitution reactions .
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Methyl Group at Position 6: Introduces steric bulk and modulates lipophilicity, potentially affecting membrane permeability in biological systems .
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Fused Ring System: The [4,5-b] annulation pattern directs electron density toward the sulfur atom, which may participate in hydrogen bonding or coordinate with metal ions .
Synthetic Methodologies and Optimization Strategies
Core Ring Assembly Techniques
The synthesis of thiazolo[4,5-b]pyrazine derivatives typically begins with functionalized pyrazine precursors. A representative route involves:
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Halogenation of Pyrazine: 2,6-Dichloropyrazine serves as a starting material, with selective methylation at the 6-position using methyl Grignard reagents under inert conditions .
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Thiazole Ring Formation: Treatment with thiourea derivatives in the presence of KOH and DMF facilitates cyclocondensation, introducing the sulfur atom and completing the bicyclic framework .
For example, the reaction of 5-bromo-2-chloro-6-methylpyrazine with carbon disulfide in DMF yields the thiazole-thione intermediate, which is subsequently alkylated to install the chlorine substituent . This method, adapted from thiazolo[4,5-d]pyrimidine syntheses, achieves yields exceeding 70% when optimized at 80°C for 12 hours .
Functionalization and Derivative Synthesis
Post-synthetic modifications enable diversification:
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Nucleophilic Aromatic Substitution: The chlorine atom undergoes displacement with amines (e.g., morpholine) in acetonitrile, producing analogs with enhanced solubility profiles .
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Electrophilic Substitution: Nitration or sulfonation occurs preferentially at the 4-position of the pyrazine ring, guided by the electron-donating methyl group’s directing effects .
Physicochemical and Spectroscopic Properties
While experimental data for 2-chloro-6-methyl-[1, thiazolo[4,5-b]pyrazine remains unpublished, properties can be extrapolated from analogous compounds:
Spectroscopic characterization typically reveals:
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¹H NMR: A singlet at δ 2.5 ppm for the methyl group and aromatic protons between δ 8.1–8.9 ppm .
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IR: Stretching vibrations at 680 cm⁻¹ (C–S) and 1550 cm⁻¹ (C=N) .
Reactivity Profile and Chemical Transformations
Nucleophilic Displacement Reactions
The chlorine atom’s reactivity mirrors that of 2-chloro-6-methylpyridine :
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Aminolysis: Heating with primary amines in ethanol replaces chlorine with -NH-R groups, yielding derivatives with improved water solubility .
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Hydrolysis: Controlled basic conditions (NaOH, H₂O/EtOH) generate the 2-hydroxy analog, though overhydrolysis risks ring opening .
Electrophilic Aromatic Substitution
Despite the electron-deficient pyrazine ring, the methyl group directs electrophiles to the 4-position:
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Nitration: Fuming HNO₃ at 0°C introduces a nitro group, later reducible to an amine for further functionalization .
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Sulfonation: Oleum treatment produces sulfonic acids, enabling salt formation for pharmaceutical formulations .
Biological Activities and Mechanism Insights
Anticancer Activity
Mechanistic studies on related thiazolo[4,5-b]pyridines suggest:
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Topoisomerase II Inhibition: IC₅₀ values of 1.2–4.7 µM in breast cancer (MCF-7) cells, comparable to doxorubicin .
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Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed at 10 µM concentrations .
Therapeutic Applications and Development Challenges
Drug Candidate Optimization
Structural modifications address key challenges:
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hERG Channel Liability: Incorporation of polar groups at Position 2 reduces cardiac toxicity risks, as seen in triazolopyrazine optimizations .
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Bioavailability Enhancement: PEGylated prodrugs increase oral absorption by 300% in murine models .
Emerging Therapeutic Areas
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